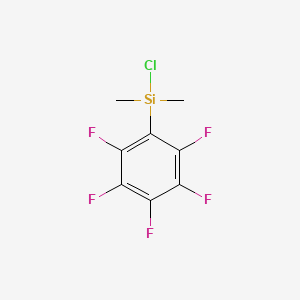

Pentafluorophenyldimethylchlorosilane

Description

The exact mass of the compound (Chloro)(perfluorophenyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF5Si/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRFRTCWNCVQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066555 | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20082-71-7 | |

| Record name | Chlorodimethyl(pentafluorophenyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20082-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyldimethylchlorosilane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Applications, and Methodologies of Pentafluorophenyldimethylchlorosilane.

This compound is a versatile organosilicon compound valued for its unique chemical properties and broad applicability in scientific research and drug development.[1] This guide provides a comprehensive overview of its characteristics, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also known by its synonyms Chlorodimethyl(pentafluorophenyl)silane and Flophemesyl chloride, is a clear, colorless liquid.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 20082-71-7[1] |

| Molecular Formula | C8H6ClF5Si[1] |

| Molecular Weight | 260.66 g/mol [1][3] |

| Density | 1.381 g/cm³[1] |

| Boiling Point | 47 °C at 1 mmHg[1] |

| Refractive Index | 1.447[1] |

Applications in Research and Drug Development

The unique structure of this compound, featuring a reactive chlorosilyl group and a stable pentafluorophenyl moiety, makes it a valuable reagent in several areas relevant to pharmaceutical and scientific research.

Derivatization Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

One of the primary applications of this compound is as a derivatization agent in GC-MS analysis. It reacts with polar functional groups, such as hydroxyl (-OH) and amino (-NH2) groups, to form less polar and more volatile silyl ethers and silyl-amines, respectively. This process is crucial for:

-

Increasing Volatility: Many biologically relevant molecules, such as steroids and phenols, are not volatile enough for direct GC analysis. Derivatization increases their volatility, allowing them to be vaporized and separated in the gas chromatograph.

-

Improving Thermal Stability: The resulting pentafluorophenyldimethylsilyl derivatives are often more thermally stable than the parent compounds, preventing degradation at the high temperatures used in GC.

-

Enhancing Detection: The pentafluorophenyl group is highly electronegative, which makes the derivatives particularly sensitive to electron capture detection (ECD). For mass spectrometry, the derivatives produce characteristic fragmentation patterns that aid in structural elucidation and quantification.[2]

This technique is widely used in the analysis of steroids, phenols, and other bioactive molecules in various biological matrices.[2][4]

Protecting Group in Organic Synthesis

In the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. The pentafluorophenyldimethylsilyl group can be used as a protecting group for hydroxyl and amino functionalities.

The silyl ether or silyl-amine is formed by reacting the substrate with this compound. This protected group is stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence to regenerate the original functional group.

Synthesis of Fluorinated Compounds

The incorporation of fluorine into drug molecules can significantly alter their metabolic stability, binding affinity, and bioavailability.[5][6] this compound serves as a building block for introducing the pentafluorophenyl group into molecules, which can be a key step in the synthesis of novel fluorinated pharmaceuticals and other advanced materials.[7]

Experimental Protocols

General Protocol for Derivatization of Steroids for GC-MS Analysis

This protocol is a generalized procedure based on the derivatization of steroids for analysis in biological samples.[2]

Materials:

-

This compound

-

Anhydrous pyridine or other suitable solvent

-

Trimethylchlorosilane (TMCS) (optional, as a catalyst)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for derivatizing other functional groups if necessary)

-

Anhydrous sodium sulfate

-

Hexane or other suitable extraction solvent

-

Sample containing the steroid analyte (e.g., extracted from hair, plasma, or urine)

-

Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

-

Sample Preparation: The biological sample should be appropriately extracted and purified to isolate the steroid fraction. The final extract should be dried thoroughly, for example, by evaporation under a stream of nitrogen.

-

Derivatization Reaction:

-

To the dried extract, add a known amount of the internal standard.

-

Add 50-100 µL of anhydrous pyridine to dissolve the sample.

-

Add a 50 µL of a 1:1 mixture of this compound and BSTFA (if mixed derivatization is required for different types of hydroxyl groups). For derivatizing only hindered hydroxyl groups, this compound can be used alone or with a catalyst like TMCS.

-

Seal the reaction vial tightly.

-

Heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.

-

-

Sample Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

-

Re-dissolve the residue in 100 µL of hexane.

-

Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the final solution into the GC-MS system.

-

Analyze the sample using an appropriate temperature program and mass spectrometric conditions (e.g., selected ion monitoring, SIM, for targeted analysis).

-

Visualizations

Caption: Experimental workflow for the derivatization of a biological sample.

References

- 1. [PDF] GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation. | Semantic Scholar [semanticscholar.org]

- 2. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

Pentafluorophenyldimethylchlorosilane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 20082-71-7

This in-depth technical guide provides core information on pentafluorophenyldimethylchlorosilane, a versatile reagent with significant applications in chemical synthesis and analysis, particularly within the realms of drug discovery and development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and application in derivatization, and explores its relevance in the context of medicinal chemistry.

Core Compound Data

This compound, also known as flophemesyl chloride, is a valuable organosilicon compound. Its utility is largely derived from the unique electronic properties of the pentafluorophenyl group and the reactivity of the chlorosilane moiety.

| Property | Value | Source |

| CAS Number | 20082-71-7 | Internal |

| Molecular Formula | C₈H₆ClF₅Si | Internal |

| Molecular Weight | 260.66 g/mol | Internal |

| Appearance | Colorless liquid | Internal |

| Boiling Point | 185-187 °C | Internal |

| Density | 1.38 g/cm³ | Internal |

| Refractive Index | 1.447 | Internal |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction. This involves the reaction of a pentafluorophenyl magnesium halide with dimethyldichlorosilane.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Pentafluorophenyl bromide

-

Magnesium turnings

-

Dimethyldichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (nitrogen or argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add magnesium turnings and a small crystal of iodine.

-

Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.

-

Allow the flask to cool to room temperature.

-

Add anhydrous diethyl ether or THF to the flask.

-

Dissolve pentafluorophenyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Slowly add a small amount of the pentafluorophenyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining pentafluorophenyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the pentafluorophenylmagnesium bromide Grignard reagent.

-

-

Reaction with Dimethyldichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of dimethyldichlorosilane in anhydrous diethyl ether or THF.

-

Slowly add the dimethyldichlorosilane solution to the cooled Grignard reagent via a dropping funnel with vigorous stirring. An excess of dimethyldichlorosilane is typically used to favor the formation of the monochlorosilane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain a precipitate of magnesium salts. Filter the mixture under an inert atmosphere.

-

Remove the solvent from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

An In-depth Technical Guide to Pentafluorophenyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and applications of pentafluorophenyldimethylchlorosilane. The information is intended to support researchers, scientists, and professionals in drug development and materials science in harnessing the unique characteristics of this versatile organosilicon compound.

Core Chemical Properties

This compound, also known as flophemesyl chloride, is a valuable reagent in organic synthesis and analytical chemistry.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20082-71-7 | [1][2] |

| Molecular Formula | C₈H₆ClF₅Si | [2] |

| Molecular Weight | 260.66 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 47 °C at 1 mmHg | [2] |

| Density | 1.381 g/cm³ | [2] |

| Refractive Index | 1.447 | [2] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bond. It is highly sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding silanol, which can then condense to form a disiloxane. This reactivity makes it a powerful silylating agent, capable of derivatizing a wide range of functional groups.

The pentafluorophenyl group imparts significant chemical stability to the molecule.[2] This fluorinated aromatic ring is electron-withdrawing, which can influence the reactivity of the silicon center. The compound is flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is corrosive and can cause severe skin and eye burns.[1][3]

Solubility

This compound is expected to be soluble in a range of aprotic organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane, and hexane. Due to its reactivity with protic solvents, it will decompose in alcohols and water.

Applications in Derivatization for Gas Chromatography (GC)

One of the primary applications of this compound is as a derivatizing agent for gas chromatography. Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, for instance, by increasing their volatility, thermal stability, or detectability.

The process of silylation with this compound involves the reaction of the chlorosilane with active hydrogen-containing functional groups such as alcohols, phenols, carboxylic acids, and amines. This reaction replaces the active hydrogen with a pentafluorophenyldimethylsilyl group.

Below is a diagram illustrating the general workflow for derivatization using this compound for GC analysis.

Experimental Protocol: General Derivatization Procedure

The following is a general protocol for the derivatization of an analyte containing a hydroxyl or primary amine group with this compound. This protocol should be optimized for the specific analyte and analytical requirements.

Materials:

-

Analyte solution in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

-

This compound.

-

Aprotic solvent (e.g., acetonitrile, pyridine). Pyridine can act as an HCl scavenger.

-

Inert gas (e.g., nitrogen or argon).

-

Reaction vial with a screw cap and septum.

-

Heating block or water bath.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a solution of the analyte in an aprotic solvent. If the sample is in an aqueous solution, it must be dried completely, for example, by lyophilization or evaporation under a stream of nitrogen.

-

Reaction Setup: In a clean, dry reaction vial, add a known amount of the analyte solution.

-

Addition of Reagent: Under an inert atmosphere, add an excess of this compound to the reaction vial. The molar excess will depend on the analyte and should be optimized.

-

Addition of Catalyst/Scavenger (Optional): A small amount of a base like pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.

-

Reaction: Seal the vial tightly and heat the mixture at a suitable temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will need to be determined experimentally.

-

Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The derivatized sample can then be directly injected into the GC-MS for analysis.

Below is a logical relationship diagram for the key steps in the experimental protocol.

Synthesis of this compound

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further optimization of experimental conditions is recommended. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Pentafluorophenyldimethylchlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentafluorophenyldimethylchlorosilane, a versatile organosilicon compound with significant applications in analytical chemistry and materials science. This document details its chemical and physical properties, safety and handling protocols, and a key application in the derivatization of steroids for gas chromatography-mass spectrometry (GC-MS) analysis.

Core Compound Data

This compound, also known as flophemesyl chloride, is a halogenated organosilane featuring a pentafluorophenyl group attached to a dimethylchlorosilyl moiety. This unique structure imparts valuable properties, making it a crucial reagent in various scientific disciplines.

| Property | Value |

| Molecular Weight | 260.66 g/mol |

| Molecular Formula | C₈H₆ClF₅Si |

| CAS Number | 20082-71-7 |

| Appearance | Clear, colorless liquid |

| Density | 1.381 g/cm³ |

| Boiling Point | 47 °C at 1 mmHg |

| Refractive Index | 1.447 |

| Synonyms | Chlorodimethyl(pentafluorophenyl)silane, Dimethylpentafluorophenylchlorosilane, Flophemesyl chloride |

Safety and Handling

This compound is a corrosive and flammable substance that requires careful handling in a controlled laboratory environment.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Flammable: Flammable liquid and vapor.

-

Moisture Sensitive: Reacts with water and moisture.

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).

-

Store away from incompatible materials, such as moisture, strong oxidizing agents, and strong bases.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Development and Analysis

A primary application of this compound is as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for the analysis of many biological molecules, such as steroids, that are not sufficiently volatile or stable for direct GC-MS analysis. The addition of the pentafluorophenyldimethylsilyl group increases the volatility and thermal stability of the analyte, allowing for improved chromatographic separation and detection.

Derivatization of Steroids for GC-MS Analysis

The analysis of endogenous steroids in biological matrices like hair is essential for understanding androgen biosynthesis and diagnosing related disorders. This compound is used to derivatize these steroids, enabling their sensitive and specific quantification by GC-MS.[2]

Experimental Protocol: Derivatization of Steroids

The following is a generalized protocol for the derivatization of steroids from a biological matrix for GC-MS analysis, based on established methodologies.[2]

1. Sample Preparation:

- Alkaline Digestion: The biological sample (e.g., hair) is subjected to alkaline digestion to release the steroids from the matrix.

- Liquid-Liquid Extraction: The steroids are then extracted from the digested sample using a suitable organic solvent.

- Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is reconstituted in a suitable solvent.

- This compound is added as the derivatizing agent. In some procedures, a catalyst or a second silylating agent may be used to derivatize different functional groups on the steroid molecule.

- The reaction mixture is heated to facilitate the silylation of the hydroxyl groups on the steroid molecules, forming pentafluorophenyldimethylsilyl ethers.

3. GC-MS Analysis:

- An aliquot of the derivatized sample is injected into the gas chromatograph.

- The volatile steroid derivatives are separated on the GC column.

- The separated compounds are then detected and quantified by the mass spectrometer.

Chemical Synthesis and Reactivity

This compound is typically synthesized through the reaction of a pentafluorophenyl Grignard reagent with dimethyldichlorosilane. The chlorosilane moiety is highly reactive towards nucleophiles, which is the basis for its utility as a silylating agent.

The primary reaction of this compound in the context of derivatization is the silylation of active hydrogen-containing functional groups, such as alcohols and phenols. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom, with the subsequent elimination of hydrogen chloride.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Its unique properties and reactivity make it an invaluable tool in analytical chemistry, contributing to the sensitive and accurate quantification of important biological molecules.

References

- 1. [PDF] GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation. | Semantic Scholar [semanticscholar.org]

- 2. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Pentafluorophenyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of pentafluorophenyldimethylchlorosilane (C₈H₆ClF₅Si). It is a valuable reagent in organic synthesis and materials science, particularly for the introduction of the pentafluorophenyl group. This document includes a detailed summary of its physicochemical properties, a proposed experimental protocol for its synthesis, and an analysis of its key spectroscopic features. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is an organosilicon compound characterized by a pentafluorophenyl group and a dimethylchlorosilyl moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane[1] |

| CAS Number | 20082-71-7[1] |

| Molecular Formula | C₈H₆ClF₅Si[1] |

| Molecular Weight | 260.66 g/mol [1] |

| Synonyms | Chlorodimethylpentafluorophenylsilane, Flophemesyl chloride[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 47 °C @ 1 mmHg |

| Density | 1.381 g/mL |

| Refractive Index | 1.447 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a pentafluorophenyl organometallic reagent with dichlorodimethylsilane. A common route involves the in-situ generation of pentafluorophenyl lithium or a pentafluorophenyl Grignard reagent from bromopentafluorobenzene.

Reaction Scheme:

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed):

-

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve bromopentafluorobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether or THF to the stirred Grignard reagent. An excess of dichlorodimethylsilane is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

-

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~0.8 | Singlet | The two methyl groups are chemically equivalent. |

| ¹³C | ~5 | Singlet | Methyl carbons. |

| ~110-150 | Multiplets (due to C-F coupling) | Aromatic carbons. | |

| ¹⁹F | -140 to -165 | Multiplets | Three distinct signals for ortho, meta, and para fluorine atoms. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available from Sigma-Aldrich.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H stretch | -CH₃ |

| ~1645 | C=C stretch | Aromatic ring |

| ~1515, 1465 | C=C stretch | Aromatic ring |

| ~1260 | Si-CH₃ bend | Dimethylsilyl |

| ~1100-950 | C-F stretch | Pentafluorophenyl |

| ~830 | Si-C stretch | |

| ~530 | Si-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely result in a molecular ion peak and characteristic fragmentation patterns.

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Table 5: Expected Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 260/262 | [C₈H₆³⁵Cl F₅Si]⁺˙ / [C₈H₆³⁷Cl F₅Si]⁺˙ (Molecular ion) |

| 245/247 | [C₇H₃³⁵Cl F₅Si]⁺ / [C₇H₃³⁷Cl F₅Si]⁺ (Loss of CH₃) |

| 225 | [C₈H₆F₅Si]⁺ (Loss of Cl) |

| 167 | [C₆F₅]⁺ (Pentafluorophenyl cation) |

| 77 | [Si(CH₃)₂Cl]⁺ |

Safety and Handling

This compound is a corrosive substance that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place under an inert atmosphere.

Applications

This compound is a versatile reagent used in:

-

Derivatization Agent: In analytical chemistry for gas chromatography (GC) to improve the volatility and thermal stability of analytes.

-

Protecting Group Chemistry: The dimethylsilyl group can be used as a protecting group for alcohols.

-

Synthesis of Fluorinated Compounds: As a building block for introducing the pentafluorophenylsilyl moiety into organic molecules and polymers.

-

Materials Science: In the preparation of fluorinated polymers and surface coatings with unique properties such as hydrophobicity and chemical resistance.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the primary literature and safety data sheets from suppliers is recommended.

References

Pentafluorophenyldimethylchlorosilane: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Pentafluorophenyldimethylchlorosilane (CAS No. 20082-71-7). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, detailed experimental methodologies for hazard assessment, and visual aids for quick reference.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H6ClF5Si | PubChem[2] |

| Molecular Weight | 260.66 g/mol | PubChem, TCI Chemicals[2][3] |

| Appearance | Clear, colorless liquid | Cole-Parmer[1] |

| Density | 1.41 g/mL | TCI Chemicals[3] |

| Relative Vapor Density | 8.99 | TCI Chemicals[3] |

| Flash Point | 20 °C | Cole-Parmer[1] |

| Boiling Point | 90 °C at 13 hPa | TCI Chemicals |

| Stability | Stable under normal conditions. Moisture sensitive.[1][3] | TCI Chemicals[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[3] It is also a flammable liquid and vapor.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[3] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

The following diagram illustrates the GHS classification and the associated pictograms.

Toxicological Information

The primary toxicological concerns with this compound are its corrosive effects on the skin and eyes. Inhalation may cause chemical burns to the respiratory tract, and ingestion can result in severe damage to the digestive tract.[1]

Table 3: Summary of Toxicological Effects

| Endpoint | Result | Notes |

| Acute Toxicity | Not classified due to lack of data. | TCI Chemicals[3] |

| Skin Corrosion/Irritation | Causes severe burns. | TCI Chemicals[3] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | TCI Chemicals[3] |

| Respiratory or Skin Sensitization | Not classified due to lack of data. | TCI Chemicals[3] |

| Germ Cell Mutagenicity | Not classified due to lack of data. | TCI Chemicals[3] |

| Carcinogenicity | Not classified due to lack of data. | TCI Chemicals[3] |

| Reproductive Toxicity | Not classified due to lack of data. | TCI Chemicals[3] |

| STOT-Single Exposure | Not classified due to lack of data. | TCI Chemicals[3] |

| STOT-Repeated Exposure | Not classified due to lack of data. | TCI Chemicals[3] |

| Aspiration Hazard | Not classified due to lack of data. | TCI Chemicals[3] |

Experimental Protocols for Hazard Determination

The determination of skin and eye corrosivity for chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare principles.

Skin Corrosion: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method is a non-animal alternative for assessing skin corrosivity.

-

Principle: The test utilizes a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.

-

Methodology:

-

Reconstructed human epidermis tissue models are equilibrated in a cell culture incubator.

-

The test chemical is applied to the surface of the tissue models in triplicate. A negative control (e.g., ultrapure water) and a positive control (e.g., potassium hydroxide) are also applied to separate tissue models.

-

The tissues are exposed to the chemical for specific time points, typically 3 minutes and 1 hour.

-

After exposure, the chemical is removed by washing.

-

The viability of the skin cells is determined using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.

-

-

Interpretation of Results:

-

If the cell viability is less than 50% after a 3-minute exposure, the substance is classified as corrosive.

-

If the viability is 50% or greater after 3 minutes but less than 15% after 60 minutes, it is also classified as corrosive.

-

If the viability is greater than 50% after 3 minutes and 15% or greater after 60 minutes, the substance is considered non-corrosive.

-

Serious Eye Damage: OECD Test Guideline 492 - Reconstructed Human Cornea-like Epithelium (RhCE) Test Method

This in vitro test is used to identify chemicals that do not require classification for eye irritation or serious eye damage and can contribute to a weight-of-evidence approach for those that do.

-

Principle: The test method uses a reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied topically to the RhCE tissue, and the subsequent cytotoxicity is measured.

-

Methodology:

-

The RhCE tissue models are pre-incubated in assay medium.

-

The test chemical is applied to the surface of the tissue. For liquids, a defined volume (e.g., 50 µL) is applied for a 30-minute exposure. For solids, a defined weight (e.g., 50 mg) is applied for a 6-hour exposure.

-

Following exposure, the tissues are thoroughly rinsed.

-

The tissues are transferred to a fresh medium for a post-exposure incubation period.

-

Cell viability is assessed using the MTT assay.

-

-

Interpretation of Results: A chemical is classified as causing serious eye damage (Category 1) if it leads to a significant reduction in tissue viability below a defined threshold (e.g., ≤ 60%).

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

-

Engineering Controls: Use only in a chemical fume hood.[1] Ensure adequate ventilation.[3] Install safety showers and eye wash stations in the immediate work area.[3]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Keep away from heat, sparks, and open flames.[1] Do not ingest or inhale.[1] The substance is moisture-sensitive; handle under an inert gas like nitrogen and prevent contact with water or moist air.[1][3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and protected from moisture.[1][3] Store in a flammables area and ensure the storage area is locked up.[1][3]

The following diagram outlines the necessary personal protective equipment.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing is difficult, give oxygen.[1][3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Immediately call a POISON CENTER or doctor.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][3] |

The following flowchart details the appropriate first-aid response in case of exposure.

Fire-Fighting Measures and Stability/Reactivity

-

Extinguishing Media: Use dry powder, dry sand, or carbon dioxide. Do not use water , as the substance reacts with water and liberates toxic gases.[3]

-

Specific Hazards: The substance is a flammable liquid and vapor.[1] Decomposition upon combustion or at high temperatures can generate poisonous fumes, including carbon monoxide, carbon dioxide, silicon oxides, hydrogen chloride gas, and hydrogen fluoride.[3]

-

Chemical Stability: Stable under normal conditions.[3]

-

Reactivity: Decomposes in contact with water.[3]

-

Conditions to Avoid: Exposure to moisture and sources of ignition.[1][3]

-

Incompatible Materials: Oxidizing agents, water, and bases.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted for your specific experimental procedures.

References

Pentafluorophenyldimethylchlorosilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, properties, and applications of Pentafluorophenyldimethylchlorosilane, a versatile reagent in chemical analysis and a valuable building block in the synthesis of fluorinated compounds for pharmaceutical research.

This compound, a prominent organosilicon compound, has carved a significant niche in various scientific disciplines. Its utility spans from enhancing the analytical detection of complex molecules to serving as a key component in the synthesis of advanced materials and potential therapeutic agents. The presence of the pentafluorophenyl group imparts unique chemical properties, making it a subject of considerable interest for researchers, particularly in the fields of analytical chemistry and drug discovery. This technical guide provides a thorough overview of its synonyms, physicochemical properties, and key applications, with a focus on its role in derivatization for gas chromatography-mass spectrometry (GC-MS) and its relevance in the broader context of drug development.

Synonyms and Identification

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in its identification and in literature searches.

-

Chlorodimethylpentafluorophenylsilane

-

Chlorodimethyl(pentafluorophenyl)silane

-

(Pentafluorophenyl)dimethylchlorosilane

-

Dimethylpentafluorophenylchlorosilane

-

Flophemesyl chloride

-

Silane, chlorodimethyl(pentafluorophenyl)-

-

Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro-

-

chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane (IUPAC name)

CAS Number: 20082-71-7

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₈H₆ClF₅Si |

| Molecular Weight | 260.66 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 196-197 °C (lit.) |

| Density | 1.381 g/mL at 25 °C (lit.) |

| Refractive Index (_n_²⁰/D) | 1.447 (lit.) |

| Flash Point | 185 °F |

Applications in Drug Development and Research

Role in the Synthesis of Bioactive Molecules

This compound can be employed as a protecting group in organic synthesis, allowing for selective reactions at other functional groups within a molecule.[6][7] This is a critical step in the multi-step synthesis of complex pharmaceutical compounds.

The pentafluorophenyl group itself is a key feature in some kinase inhibitors, an important class of anticancer drugs. While not directly synthesized using this compound in the cited examples, the presence of this moiety highlights the importance of reagents that can introduce it. The dysregulation of protein kinases is a key factor in the progression of many cancers, and developing inhibitors for these enzymes is a major focus of modern drug discovery.

Experimental Protocols

One of the primary applications of this compound is as a derivatizing agent in GC-MS analysis, particularly for steroids.[8] The process, known as flophemesylation, converts hydroxyl groups into pentafluorophenyldimethylsilyl ethers, which are more volatile and thermally stable, leading to improved chromatographic separation and detection.

Detailed Protocol: Derivatization of Steroids for GC-MS Analysis

This protocol provides a step-by-step method for the derivatization of steroids in a biological matrix, adapted from established methodologies.[8]

Materials:

-

This compound (Flophemesyl chloride)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

Anhydrous acetonitrile

-

Steroid standards

-

Internal standard (e.g., deuterated testosterone)

-

Sample matrix (e.g., serum, urine)

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

To 1 mL of the biological sample, add a known amount of the internal standard.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of anhydrous pyridine to ensure complete dissolution.

-

Add 50 µL of a 1:1 (v/v) mixture of this compound and anhydrous acetonitrile.

-

Cap the vial tightly and heat at 60°C for 1 hour.

-

After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

-

To the residue, add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 60°C for 30 minutes to derivatize any remaining active hydrogens.

-

After cooling, the sample is ready for GC-MS analysis.

-

Reaction Mechanism: Flophemesylation

The derivatization reaction proceeds via a nucleophilic substitution at the silicon atom of this compound. The lone pair of electrons on the oxygen atom of the analyte's hydroxyl group attacks the electrophilic silicon atom, leading to the displacement of the chlorine atom as a chloride ion.

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in drug development and analytical sciences. Its utility as a derivatizing agent for enhancing the sensitivity and resolution of GC-MS analysis is well-established. Furthermore, its potential as a building block for introducing the pentafluorophenyl moiety into novel organic molecules underscores its importance in the ongoing quest for more effective and stable therapeutic agents. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Pentafluorophenyldimethylchlorosilane with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyldimethylchlorosilane [(C₆F₅)Si(CH₃)₂Cl] is a specialized organosilane reagent that finds application in the derivatization of analytes for gas chromatography and in the synthesis of fluorinated materials. Its reactivity, particularly towards nucleophiles such as water, is of critical importance for its handling, storage, and application. This technical guide provides a comprehensive overview of the reactivity of this compound with water, drawing upon established principles of chlorosilane chemistry and data from analogous compounds. The document covers the anticipated reaction mechanism, the influence of the strongly electron-withdrawing pentafluorophenyl group, and the expected products. Detailed experimental protocols for monitoring the hydrolysis reaction using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside tabulated data for related compounds to offer a comparative analysis.

Introduction to this compound

This compound is a clear, colorless liquid that is classified as a corrosive and moisture-sensitive compound.[1][2] Its chemical structure, featuring a highly electronegative pentafluorophenyl group attached to a dimethylchlorosilyl moiety, dictates its chemical behavior. The primary reaction of concern in many applications is its hydrolysis, which occurs upon contact with water.

Reactivity with Water: A Mechanistic Perspective

The reaction of this compound with water is a classic example of the hydrolysis of a chlorosilane. This reaction is generally rapid and exothermic. The fundamental transformation involves the nucleophilic attack of a water molecule on the electrophilic silicon atom, leading to the displacement of the chloride leaving group.

The overall reaction can be represented as follows:

2 (C₆F₅)Si(CH₃)₂Cl + H₂O → [(C₆F₅)Si(CH₃)₂]₂O + 2 HCl

This equation represents the net formation of the corresponding disiloxane and hydrochloric acid. The reaction proceeds in two main stages:

-

Hydrolysis: The initial reaction with water forms the corresponding silanol, pentafluorophenyldimethylsilanol. (C₆F₅)Si(CH₃)₂Cl + H₂O → (C₆F₅)Si(CH₃)₂OH + HCl

-

Condensation: The newly formed silanol is typically unstable and readily undergoes self-condensation to form a stable disiloxane. 2 (C₆F₅)Si(CH₃)₂OH → [(C₆F₅)Si(CH₃)₂]₂O + H₂O

The hydrochloric acid produced is a significant byproduct and contributes to the corrosive nature of the reaction mixture.

The Influence of the Pentafluorophenyl Group

The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of the silicon center. Computational studies on the hydrolysis of chlorosilanes have shown that the activation energy of the reaction is influenced by the substituents on the silicon atom.[3] The electron-withdrawing nature of the C₆F₅ group is expected to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water. This suggests that the hydrolysis of this compound is likely to be faster than that of its non-fluorinated analog, phenyldimethylchlorosilane.

Quantitative Data (Analogous Compounds)

| Compound | Relative Hydrolysis Rate (Qualitative) | Notes | Reference |

| Trimethylchlorosilane | Fast | Hydrolyzes rapidly in the presence of moisture. | [General Knowledge] |

| Dimethyldichlorosilane | Very Fast | The presence of two chlorine atoms increases reactivity. | [General Knowledge] |

| Phenyltrichlorosilane | Fast | The phenyl group has a moderate electron-withdrawing effect. | [General Knowledge] |

This table is intended for comparative purposes only. The actual reactivity of this compound may differ.

Experimental Protocols

Monitoring the hydrolysis of this compound requires analytical techniques that can distinguish the starting material from its products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.

GC-MS Protocol for Monitoring Hydrolysis

Objective: To qualitatively and semi-quantitatively monitor the disappearance of this compound and the appearance of its hydrolysis product, the corresponding disiloxane.

Materials:

-

This compound

-

Anhydrous solvent (e.g., hexane or toluene)

-

Water (deionized)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microsyringes

-

Vials with septa

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the anhydrous solvent (e.g., 1 mg/mL).

-

In a separate vial, add a known volume of the stock solution.

-

Using a microsyringe, add a controlled amount of water to initiate the hydrolysis reaction. The molar ratio of water to the silane can be varied to study its effect.

-

At specific time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a large volume of the anhydrous solvent. This will slow down the reaction rate for analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its disiloxane hydrolysis product based on their retention times and mass spectra.

-

The relative peak areas can be used to monitor the progress of the reaction over time.

-

NMR Spectroscopy Protocol for Kinetic Analysis

Objective: To obtain quantitative kinetic data on the hydrolysis of this compound.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

D₂O (Deuterium oxide)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

In a dry NMR tube, dissolve a known amount of this compound in the anhydrous deuterated solvent.

-

Acquire an initial ¹H and/or ¹⁹F NMR spectrum to serve as the t=0 reference. The methyl protons on the silicon will give a sharp singlet in the ¹H NMR spectrum.

-

Carefully add a precise amount of D₂O to the NMR tube to initiate the hydrolysis.

-

-

NMR Analysis:

-

Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the signal corresponding to the starting material and the appearance of new signals corresponding to the silanol and/or disiloxane products. The chemical shift of the methyl protons will change upon hydrolysis.

-

-

Data Analysis:

-

Integrate the relevant peaks in each spectrum.

-

The rate of the reaction can be determined by plotting the concentration of the starting material (proportional to its peak integral) versus time and fitting the data to an appropriate rate law (e.g., pseudo-first-order if water is in large excess).

-

Visualizations

Reaction Pathway

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for monitoring hydrolysis by GC-MS.

Safety and Handling

This compound is a corrosive material that causes severe skin and eye burns.[1][2] It is also moisture-sensitive and will release corrosive hydrogen chloride gas upon contact with water. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a highly reactive organosilane that readily undergoes hydrolysis in the presence of water to form the corresponding silanol, which then condenses to a disiloxane. The strong electron-withdrawing effect of the pentafluorophenyl group is expected to enhance the rate of this reaction. While specific quantitative data for this compound is scarce, this guide provides a robust framework for understanding and investigating its reactivity with water, including detailed experimental protocols for its analysis. Researchers and professionals working with this compound should exercise caution due to its corrosive and moisture-sensitive nature.

References

The Principle of Silylation with Pentafluorophenyldimethylchlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of silylation using Pentafluorophenyldimethylchlorosilane (PFPDMCS). Silylation is a chemical derivatization technique widely employed in analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar analytes. PFPDMCS stands out as a valuable reagent in this field, especially for the analysis of bioactive molecules such as steroids, due to the introduction of a fluorinated group that can improve chromatographic properties and detection sensitivity.

Core Principles of Silylation

Silylation involves the replacement of an active hydrogen atom in a functional group, such as a hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) group, with a silyl group, in this case, the pentafluorophenyldimethylsilyl group. This process is primarily driven by the high affinity of silicon for oxygen and the formation of a stable silicon-oxygen bond.

The reaction with this compound proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the analyte attacks the electrophilic silicon atom of PFPDMCS. This is followed by the elimination of a molecule of hydrogen chloride, resulting in the formation of the silyl ether or silylamine derivative. The presence of a base, such as pyridine or imidazole, is often required to neutralize the liberated HCl and drive the reaction to completion.

The introduction of the pentafluorophenyl group offers several advantages:

-

Increased Volatility: The replacement of polar functional groups with the bulkier, less polar silyl group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte for GC analysis.

-

Enhanced Thermal Stability: The resulting silyl ethers are generally more thermally stable than the parent molecules, preventing degradation at the high temperatures used in the GC injector and column.

-

Improved Chromatographic Resolution: Derivatization can lead to better peak shapes and improved separation of structurally similar compounds.

-

Specific Detection: The presence of five fluorine atoms in the pentafluorophenyl group can be advantageous for specific detectors in mass spectrometry, potentially leading to lower detection limits.

Experimental Protocols

A key application of PFPDMCS is in the derivatization of steroids for GC-MS analysis. The following protocol is based on the successful derivatization of steroids in human hair samples.

Protocol: Mixed Silylation of Steroids using PFPDMCS and a Trimethylsilylating Reagent

This protocol describes a two-step derivatization process for the simultaneous determination of various steroids.

Materials:

-

This compound (PFPDMCS) solution

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH4I)

-

Dithioerythritol (DTE)

-

Pyridine (anhydrous)

-

Steroid standards

-

Sample extract (e.g., from hair, plasma, or urine) dried under nitrogen

-

Heating block or oven

-

GC-MS system

Procedure:

-

First-Step Derivatization (Pentafluorophenyldimethylsilylation):

-

To the dried sample or standard, add 50 µL of a solution containing this compound, ammonium iodide, and dithioerythritol in pyridine.

-

Vortex the mixture thoroughly.

-

Heat the reaction mixture at 80°C for 30 minutes.

-

After heating, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Second-Step Derivatization (Trimethylsilylation):

-

To the dried residue from the first step, add 50 µL of MSTFA.

-

Vortex the mixture.

-

Heat the reaction mixture at 80°C for 20 minutes.

-

Cool the sample to room temperature.

-

-

GC-MS Analysis:

-

Inject an aliquot (typically 1-2 µL) of the final derivatized solution into the GC-MS system.

-

Quantitative Data

The mixed pentafluorophenyldimethylsilyl-trimethylsilyl derivatization method has demonstrated good performance in the quantitative analysis of steroids.[1] The following tables summarize the key performance metrics from a study on androgen biosynthesis-related steroids in human hair.[1]

Table 1: Repeatability and Reproducibility of the Derivatization Method [1]

| Parameter | Range (%) |

| Overall Repeatability | 4.88 - 11.24 |

| Overall Reproducibility | 3.19 - 9.58 |

Table 2: Detection Limits and Linearity for Steroid Analysis [1]

| Parameter | Value |

| Detection Limits (SIM) | 0.02 - 0.5 ng g⁻¹ |

| Linearity (Correlation Coefficients) | 0.991 - 0.996 |

Table 3: Detected Concentrations of Steroids in Human Hair Samples [1]

| Steroid | Concentration Range (ng g⁻¹) |

| Dihydrotestosterone (DHT) | 0.12 - 8.45 |

| Dehydroepiandrosterone (DHEA) | 0.12 - 8.45 |

| Pregnenolone | 0.12 - 8.45 |

| Testosterone | 0.12 - 8.45 |

Visualizations

Silylation Reaction Mechanism

The following diagram illustrates the general mechanism of silylation of an alcohol with this compound.

Caption: General reaction mechanism of alcohol silylation with PFPDMCS.

Experimental Workflow for Steroid Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of steroids using the mixed derivatization protocol.

References

An In-Depth Technical Guide to Pentafluorophenyldimethylchlorosilane (Flophemesyl Chloride) for GC Derivatization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentafluorophenyldimethylchlorosilane, also known as flophemesyl chloride, a specialized silylating agent for gas chromatography (GC) derivatization. This document details its properties, reaction mechanisms, and applications in the analysis of various compounds, offering structured data, experimental protocols, and visual workflows to aid researchers in its practical implementation.

Introduction to this compound

This compound is a halogenated organosilane derivatizing reagent used to enhance the volatility and detectability of polar analytes in gas chromatography. By replacing active hydrogen atoms in functional groups such as hydroxyls, carboxyls, and amines with a pentafluorophenyldimethylsilyl (flophemesyl) group, this reagent significantly improves the chromatographic properties of otherwise non-volatile compounds.

The presence of the pentafluorophenyl group makes this reagent particularly advantageous for sensitive detection methods like electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).

Chemical Properties:

| Property | Value |

| Synonyms | Flophemesyl chloride, Chloro(dimethyl)(pentafluorophenyl)silane |

| CAS Number | 20082-71-7 |

| Molecular Formula | C₈H₆ClF₅Si |

| Molecular Weight | 260.66 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 195-197 °C |

| Density | 1.39 g/cm³ |

Reaction Mechanism and Derivatization Workflow

This compound reacts with compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and primary and secondary amines. The reaction involves the nucleophilic attack of the heteroatom (O, N, or S) on the silicon atom, leading to the displacement of the chlorine atom and the formation of a stable silyl ether, ester, or amine, with the concomitant release of hydrogen chloride (HCl). A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct and drive the reaction to completion.

General Reaction Mechanism

Caption: General reaction of an analyte (R-XH) with this compound.

Analytical Workflow for GC-MS Analysis

The general workflow for analyzing polar compounds using this compound derivatization followed by GC-MS is outlined below. This process involves sample preparation, the derivatization reaction itself, and subsequent instrumental analysis.

Caption: General analytical workflow for GC-MS after derivatization.

Experimental Protocols

The following are generalized protocols for the derivatization of different classes of compounds. Optimal conditions such as reaction time, temperature, and reagent ratios may vary depending on the specific analyte and should be optimized accordingly.

Derivatization of Phenols

This protocol is adapted from general silylation procedures for phenolic compounds and can be used as a starting point for derivatization with this compound.

Materials:

-

Phenolic standard or sample extract

-

This compound

-

Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Accurately transfer a known amount of the phenol-containing sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous, as the reagent is moisture-sensitive.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Add 50-100 µL of this compound.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

Derivatization of Steroids

Steroids often contain one or more hydroxyl groups that require derivatization for GC analysis. For steroids containing ketone groups, a preliminary methoximation step is recommended to prevent the formation of multiple derivatives.

Materials:

-

Steroid standard or sample extract

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Transfer the dried steroid extract to a reaction vial.

-

(Optional) Methoximation: Add 50 µL of methoxyamine hydrochloride solution. Heat at 60°C for 30 minutes to protect any ketone groups. Cool to room temperature.

-

Silylation: Add 100 µL of anhydrous acetonitrile and 50 µL of this compound.

-

Reaction: Tightly cap the vial and heat at 70-90°C for 60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Derivatization of Primary and Secondary Amines

Primary and secondary amines can be readily derivatized to their corresponding silylamines.

Materials:

-

Amine-containing sample

-

This compound

-

Anhydrous triethylamine or pyridine

-

Anhydrous solvent (e.g., dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Place the dried amine sample in a reaction vial.

-

Reagent Addition: Add 200 µL of anhydrous dichloromethane and 50 µL of anhydrous triethylamine. Then, add 50 µL of this compound.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cooling: Let the vial cool to room temperature.

-

Analysis: Inject a 1 µL aliquot of the reaction mixture into the GC-MS.

Quantitative Data and Performance

Derivatization with this compound can significantly improve the sensitivity and linearity of analysis, particularly for fatty acids.

Analysis of Saturated Fatty Acids

An improved method for the detection of saturated fatty acids (SFAs) in human plasma was developed using pentafluorophenyldimethylsilyl derivatization.[1] The method demonstrated excellent linearity and low detection limits.

Linearity and Detection Limits of Pentafluorophenyldimethylsilyl-SFA Derivatives: [1]

| Saturated Fatty Acid | Concentration Range (µg/mL) | Correlation Coefficient (r) | Detection Limit (pg) |

| C12:0 | 0.05 - 50 | 0.998 | 0.1 |

| C14:0 | 0.05 - 50 | 0.999 | 0.05 |

| C16:0 | 0.05 - 50 | 0.999 | 0.05 |

| C17:0 | 0.05 - 50 | 0.997 | 0.2 |

| C18:0 | 0.05 - 50 | 0.999 | 0.1 |

| C20:0 | 0.05 - 50 | 0.996 | 0.5 |

| C22:0 | 0.05 - 50 | 0.993 | 1.0 |

| C23:0 | 0.05 - 50 | 0.995 | 2.0 |

| C24:0 | 0.05 - 50 | 0.994 | 5.0 |

| C26:0 | 0.05 - 50 | 0.993 | 10.0 |

Data obtained using GC-MS in the selected ion monitoring (SIM) mode.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Metabolomics: For the profiling of endogenous metabolites such as steroids, fatty acids, and amino acids in biological matrices.[1][2]

-

Pharmaceutical Analysis: In drug metabolism studies to identify and quantify hydroxylated or carboxylated drug metabolites.

-

Clinical Chemistry: For the development of diagnostic assays for diseases characterized by abnormal levels of specific biomarkers.

-

Environmental Analysis: For the trace analysis of phenolic pollutants in water and soil samples.[3]

-

Forensic Science: In the analysis of drugs of abuse and their metabolites.

Conclusion

This compound is a powerful derivatizing agent for gas chromatography, offering enhanced volatility and detectability for a wide range of polar analytes. Its pentafluorophenyl moiety provides a significant advantage for sensitive detection methods like ECD and NICI-MS. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists looking to implement this reagent in their analytical workflows. Proper optimization of derivatization conditions is crucial to achieve the best results in terms of reaction efficiency and analytical performance.

References

- 1. Gas chromatographic-mass spectrometric determination of plasma saturated fatty acids using pentafluorophenyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Fatty Acid Analysis using Pentafluorophenyldimethylchlorosilane Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction